molecular formula C4H4BrFN2O2S B13179511 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride

5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B13179511
M. Wt: 243.06 g/mol
InChI Key: KVLCSLXAXRRVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C4H4BrFN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 5-Bromo-1-methyl-1H-pyrazole with sulfonyl fluoride reagents. One common method includes the use of sulfonyl chloride derivatives, which react with the pyrazole compound under controlled conditions to yield the desired sulfonyl fluoride product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in cross-coupling reactions .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl fluoride include:

Uniqueness

What sets this compound apart from its analogs is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the bromine and sulfonyl fluoride groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C4H4BrFN2O2S

Molecular Weight

243.06 g/mol

IUPAC Name

5-bromo-1-methylpyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C4H4BrFN2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3

InChI Key

KVLCSLXAXRRVBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.